![molecular formula C10H9BrN4OS B12933507 2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide CAS No. 90667-15-5](/img/structure/B12933507.png)
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide
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Overview
Description
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide ring and a 5-(methylthio)-1H-1,2,4-triazol-3-yl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting appropriate precursors under conditions that favor the formation of the triazole ring.
Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions.
Bromination of the benzamide: The bromine atom is introduced at the 2-position of the benzamide ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the benzamide moiety.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity :
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 2-bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide showed efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics .
Anticancer Properties :
Triazole compounds have been investigated for their anticancer activities. For instance, derivatives similar to this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. In vitro studies revealed promising results in reducing the viability of cancer cells .
Agricultural Applications
Fungicidal Properties :
The compound's structural similarity to known fungicides suggests potential applications in agriculture. Research findings indicate that triazole-based compounds can inhibit fungal growth effectively. Field trials have shown that formulations containing this compound can reduce the incidence of fungal diseases in crops .
Materials Science Applications
Polymer Chemistry :
The incorporation of triazole units into polymer matrices has been explored for enhancing material properties. The compound can be used as a building block in synthesizing novel polymers with improved thermal stability and mechanical strength. Research has highlighted its role in developing smart materials with responsive properties .
Mechanism of Action
The mechanism of action of 2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring and the bromine atom play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzamide: Similar structure but lacks the triazole and methylthio groups.
2-Bromo-5-methoxybenzamide: Contains a methoxy group instead of the triazole and methylthio groups.
2-Bromo-N-(1H-1,2,4-triazol-3-yl)benzamide: Similar but without the methylthio group.
Uniqueness
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide is unique due to the presence of both the triazole ring and the methylthio group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Biological Activity
2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a bromine atom and a methylthio group contributes to its unique properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound.
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In Vitro Studies :
- The compound has been tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Preliminary results indicate that it exhibits significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
- A study reported that derivatives with similar structures showed promising results against multiple cancer types, suggesting that modifications to the triazole moiety can enhance activity .
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Mechanism of Action :
- The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound may interact with targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are crucial in cancer cell signaling .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Modification | Effect on Activity |
---|---|
Substitution at the benzamide nitrogen | Enhances binding affinity and selectivity towards cancer cell targets |
Variation in halogen substituents | Alters lipophilicity and cellular uptake |
Presence of methylthio group | Contributes to increased potency against specific cancer cell lines |
Case Studies
Several case studies provide insight into the efficacy of triazole derivatives:
- Case Study 1 : A derivative similar to this compound was evaluated in a clinical setting for its ability to induce apoptosis in cancer cells. Results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .
- Case Study 2 : In another study focusing on structural analogs, compounds with modifications at the triazole ring demonstrated enhanced cytotoxicity against breast cancer cells (MCF7), indicating that specific structural features are critical for maximizing therapeutic effects .
Properties
CAS No. |
90667-15-5 |
---|---|
Molecular Formula |
C10H9BrN4OS |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
2-bromo-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9BrN4OS/c1-17-10-13-9(14-15-10)12-8(16)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15,16) |
InChI Key |
UCDUHAURQVKFJE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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